molecular formula C24H29N3O B11351005 1-butyl-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-butyl-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11351005
M. Wt: 375.5 g/mol
InChI Key: ZTMLMIVWKXJQAV-UHFFFAOYSA-N
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Description

1-butyl-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one ring fused with a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidin-2-one Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzimidazole Moiety: This step involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Alkylation and Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-butyl-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-butyl-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-butyl-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidin-2-one ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one Derivatives: Compounds with similar pyrrolidin-2-one structures but different substituents.

    Benzimidazole Derivatives: Compounds with the benzimidazole moiety but different functional groups.

Uniqueness

1-butyl-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is unique due to its specific combination of the pyrrolidin-2-one and benzimidazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C24H29N3O

Molecular Weight

375.5 g/mol

IUPAC Name

1-butyl-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C24H29N3O/c1-2-3-15-26-18-20(17-23(26)28)24-25-21-13-7-8-14-22(21)27(24)16-9-12-19-10-5-4-6-11-19/h4-8,10-11,13-14,20H,2-3,9,12,15-18H2,1H3

InChI Key

ZTMLMIVWKXJQAV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCC4=CC=CC=C4

Origin of Product

United States

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